2-Chloro-8-(trifluoromethyl)quinoline
Overview
Description
2-Chloro-8-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H5ClF3N . It has a molecular weight of 231.6 . This compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 2-Chloro-8-(trifluoromethyl)quinoline is 1S/C10H5ClF3N/c11-8-5-4-6-2-1-3-7 (9 (6)15-8)10 (12,13)14/h1-5H . This indicates the presence of chlorine, fluorine, and nitrogen atoms in the quinoline ring structure.Physical And Chemical Properties Analysis
2-Chloro-8-(trifluoromethyl)quinoline is a solid at room temperature . The compound should be stored at a temperature of -20°C .Scientific Research Applications
Antibacterial and Antimalarial Applications
2-Chloro-8-(trifluoromethyl)quinoline: has been studied for its potential in creating synthetic antimalarial drugs . The quinoline structure is a common motif in antimalarial drugs, and the incorporation of fluorine atoms can enhance biological activity. This compound could serve as a precursor in the synthesis of novel antimalarial agents.
Antineoplastic Agents
The compound has relevance in the development of antineoplastic drugs, which are used in the treatment of cancers . Its structural features make it a candidate for the synthesis of compounds like Brequinar®, which has applications in transplantation medicine and the treatment of autoimmune diseases like rheumatic arthritis and psoriasis.
Cardiac Therapeutics
Derivatives of quinoline, such as Flosequinan, are used in the treatment of heart diseases . 2-Chloro-8-(trifluoromethyl)quinoline could be utilized in the synthesis of new-generation drugs for heart conditions, leveraging its fluorinated quinoline structure.
Agriculture
Fluorinated quinolines have found applications in agriculture, possibly as pesticides or growth regulators . The specific properties imparted by the trifluoromethyl group could be beneficial in developing agricultural chemicals.
Liquid Crystal Components
This compound may also be used in the production of liquid crystals . The electronic properties of the fluorinated quinoline ring can be advantageous in creating materials with specific optical characteristics required for liquid crystal displays.
Cyanine Dyes
Quinoline-based compounds are significant in the synthesis of cyanine dyes, which are used in various applications, including as fluorescent markers in biomedical research . The presence of the trifluoromethyl group could influence the photophysical properties of the dyes, making 2-Chloro-8-(trifluoromethyl)quinoline a valuable intermediate in dye production.
Safety and Hazards
The safety data sheet for 4-Chloro-8-(trifluoromethyl)quinoline, a similar compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of the compound and to use it only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Quinoline compounds are known to interact with various enzymes and receptors, exhibiting antibacterial, antineoplastic, and antiviral activities .
Mode of Action
For instance, in the Suzuki–Miyaura cross-coupling reaction, a transition metal-catalyzed carbon–carbon bond forming reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
Quinoline compounds are known to participate in electronically divergent processes with the metal catalyst in the suzuki–miyaura coupling reaction .
Result of Action
Quinoline compounds are known to exhibit remarkable biological activity, and some have found applications in medicine .
properties
IUPAC Name |
2-chloro-8-(trifluoromethyl)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N/c11-8-5-4-6-2-1-3-7(9(6)15-8)10(12,13)14/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTIMPLUHKAFLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652877 | |
Record name | 2-Chloro-8-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-8-(trifluoromethyl)quinoline | |
CAS RN |
920494-31-1 | |
Record name | 2-Chloro-8-(trifluoromethyl)quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=920494-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-8-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.